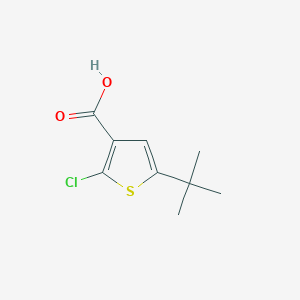

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-2-chlorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKAJRVQPNOHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid

Topic: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid structure Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Structural Utility, Synthetic Pathways, and Pharmacophore Integration

Executive Summary

In the landscape of heterocyclic building blocks, 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid represents a highly specialized "bifunctional scaffold" utilized in the optimization of lipophilic ligand efficiency (LLE). Unlike simple thiophene acids, this molecule integrates three distinct strategic elements:

-

Metabolic Blocking (C5): The tert-butyl group obstructs the metabolically vulnerable

-position, preventing oxidative ring opening by CYP450 enzymes. -

Orthogonal Reactivity (C2/C3): The juxtaposition of the chlorine atom (C2) and the carboxylic acid (C3) allows for sequential, orthogonal functionalization—typically amide coupling followed by metal-catalyzed cross-coupling.

-

Electronic Modulation: The C2-chloro substituent lowers the pKa of the C3-carboxylic acid via inductive withdrawal, influencing the electronics of derived amides and improving hydrogen bond donor (HBD) acidity in the binding pocket.

This guide details the structural properties, validated synthetic routes, and experimental protocols for utilizing this scaffold in high-value medicinal chemistry campaigns.

Structural Analysis & Physicochemical Profile

The molecule is defined by a push-pull electronic system on a sulfur-containing aromatic heterocycle.

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| Molecular Formula | C | Core scaffold. |

| Molecular Weight | 218.70 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| ClogP | ~3.2 - 3.5 | High lipophilicity due to t-butyl; requires polar appendages to maintain solubility. |

| pKa (Acid) | ~3.1 | More acidic than unsubstituted 3-thiophenecarboxylic acid (~4.1) due to C2-Cl inductive effect (-I). |

| Rotatable Bonds | 1 (COOH) | Rigid core; t-butyl rotation is negligible for binding entropy. |

| PSA (Polar Surface Area) | 37.3 Å | Excellent membrane permeability profile. |

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule, highlighting how each substituent dictates chemical behavior.

Figure 1: Functional zone analysis of the 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid scaffold.

Strategic Synthesis: The "Directed Ortho-Metallation" Route

While various routes exist, the most robust laboratory-scale synthesis relies on Directed Ortho-Metallation (DOM) . This approach avoids the selectivity issues of electrophilic aromatic substitution on deactivated rings.

Retrosynthetic Logic

-

Target: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid.

-

Precursor: 2-chloro-5-tert-butylthiophene.

-

Mechanism: The C2-Cl and Ring-S atoms create a "combined directing effect," making the C3-proton sufficiently acidic for deprotonation by bulky bases (LDA) at low temperatures, despite the steric crowding.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway via Friedel-Crafts alkylation and Directed Ortho-Metallation.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-tert-butylthiophene

Note: This step installs the metabolic shield.

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N

inlet. -

Reagents: Charge with 2-chlorothiophene (11.8 g, 100 mmol) and anhydrous CH

Cl -

Catalysis: Add AlCl

(1.33 g, 10 mmol) in one portion. -

Addition: Add tert-butyl chloride (10.2 g, 110 mmol) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours. Monitor by GC-MS (Product MW: 174.6).

-

Workup: Quench with ice water. Extract with CH

Cl -

Purification: Vacuum distillation or silica plug filtration (Hexanes).

Protocol B: Carboxylation (The Critical Step)

Note: Rigorous moisture exclusion is required.

-

LDA Preparation: In a dry 250 mL RBF under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.5 eq). Cool to -78°C. Add n-BuLi (1.5 eq, 2.5M in hexanes) dropwise. Stir 30 min at -78°C.

-

Substrate Addition: Dissolve 2-chloro-5-tert-butylthiophene (1.0 eq) in THF (20 mL) and add dropwise to the LDA solution at -78°C.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" (migration of the Cl atom).

-

-

Metallation: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

-

Quench: Bubble excess dry CO

gas (passed through a Drierite tube) into the solution for 20 minutes. The mixture will become a thick slurry (lithium carboxylate). -

Workup: Allow to warm to RT. Quench with 1M HCl until pH ~2. Extract with EtOAc (3x).

-

Isolation: The product often precipitates upon concentration or can be recrystallized from Hexanes/EtOAc.

Functionalization & Reactivity Guide

Once synthesized, the scaffold offers two divergent paths for library generation.

Path A: Amide Coupling (C3)

The carboxylic acid is sterically hindered by the adjacent Cl and the aromatic ring.

-

Recommendation: Use high-activity coupling reagents like HATU or COMU .

-

Base: DIPEA or NMM (2-3 eq).

-

Solvent: DMF or DMAc is preferred over DCM due to solubility.

-

Note: If the amine nucleophile is weak, convert the acid to the acid chloride (SOCl

, cat. DMF) first.

Path B: Suzuki-Miyaura Coupling (C2)

The C2-chloride is a deactivated handle compared to a bromide, but the electron-withdrawing carboxyl group at C3 activates it for oxidative addition.

-

Catalyst: Pd(OAc)

/ SPhos or Pd(dppf)Cl -

Condition: Requires elevated temperatures (80-100°C).

-

Warning: Perform Suzuki coupling after amide formation or esterification. The free acid can poison Pd catalysts or undergo decarboxylation under harsh basic conditions.

References

- General Thiophene Functionalization: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed procedures on "Halogen Dance" and DOM specificity in thiophenes).

-

Specific Scaffold Utility (Rivaroxaban Analogs)

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link (Demonstrates the utility of chlorothiophene acids in drug design).

-

-

Physical Properties & Spectra

-

Synthetic Methodology (DOM)

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 | CID 20380262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid, also known as 2-chloro-5-tert-butylthiophene-3-carboxylic acid, is a substituted thiophene derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of pharmacologically active molecules. The presence of the thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important synthetic intermediate.

Nomenclature and Synonyms

To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of the various synonyms for this compound.

| Systematic Name | Common Synonyms |

| 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid | 2-chloro-5-tert-butylthiophene-3-carboxylic acid |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design.

| Property | Value (Predicted/Experimental) |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents |

| pKa | Not reported |

Synthesis Strategies

The synthesis of 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and effective strategy involves the directed ortho-metalation (DoM) of a substituted thiophene precursor, followed by carboxylation.

Workflow for the Synthesis of 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid

An In-depth Technical Guide to 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid: Elucidation of its Properties and Synthesis

A Note to the Reader: Comprehensive searches for "5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid" across extensive chemical and scientific databases did not yield specific information for this compound. This suggests that it may be a novel or not yet synthesized molecule, and as such, public domain data regarding its molecular weight, formula, and synthetic routes are unavailable.

However, to provide valuable insights for researchers in this area, this guide will focus on a structurally related and industrially significant compound: 5-Chlorothiophene-2-carboxylic acid . This well-documented molecule shares the chlorothiophene core and is a critical intermediate in pharmaceutical manufacturing. The principles and methodologies discussed herein for 5-Chlorothiophene-2-carboxylic acid may serve as a foundational reference for the potential synthesis and analysis of its derivatives.

Part 1: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid

5-Chlorothiophene-2-carboxylic acid is a white solid that serves as a key building block in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2][3] |

| CAS Number | 24065-33-6 | [1][2] |

| Melting Point | 154-158 °C | [1] |

| Appearance | White Solid Powder |

Part 2: Synthesis of 5-Chlorothiophene-2-carboxylic acid

The synthesis of 5-chlorothiophene-2-carboxylic acid is well-established, with several routes available depending on the starting materials and desired scale. A common and efficient method involves the lithiation of 2-chlorothiophene followed by carboxylation.

Experimental Protocol: Synthesis via Lithiation

This protocol describes a laboratory-scale synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene.

Materials:

-

2-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Carbon Dioxide (CO₂) (e.g., from a cylinder or as solid dry ice)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 2-chlorothiophene and anhydrous diethyl ether.

-

Cooling: The reaction mixture is cooled to a temperature at or below -30°C using a suitable cooling bath (e.g., dry ice/acetone).[4]

-

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -30°C.[4] The reaction is stirred at this temperature for at least 30 minutes after the addition is complete to ensure full lithiation at the 5-position.[4]

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. This step should be performed while maintaining a low temperature.

-

Quenching: The reaction is allowed to warm to room temperature, and then it is quenched by the slow addition of water or dilute hydrochloric acid.

-

Workup: The aqueous layer is separated and the organic layer is extracted with an aqueous solution of sodium hydroxide. The aqueous extracts are combined, washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Part 3: Applications in Drug Development

5-Chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant medication Rivaroxaban .[5][6] Rivaroxaban is a direct factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders.[6] The reliability and high purity of 5-chlorothiophene-2-carboxylic acid make it an indispensable component for pharmaceutical companies manufacturing this life-saving drug.

Part 4: Conclusion

While direct information on 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid remains elusive, the study of its analogue, 5-chlorothiophene-2-carboxylic acid, provides a solid framework for understanding the chemistry of substituted chlorothiophenes. The synthetic protocols and known applications of this compound underscore the importance of thiophene derivatives in medicinal chemistry and materials science. Future research may yet reveal the properties and potential uses of the specifically requested tert-butyl derivative.

References

-

PubChem. Tert-butyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

precisionFDA. 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. U.S. Food and Drug Administration. [Link]

-

Prudence Pharma Chem. Manufacturer of 5-Chlorothiophene-2-Carboxylic Acid in India. [Link]

-

PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. 5-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. prudencepharma.com [prudencepharma.com]

- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

Solubility of 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO): A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Executive Summary

In preclinical drug discovery and development, understanding the solubility of novel chemical entities is a cornerstone of successful research. Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening and compound storage, making the solubility of a test article in DMSO a critical parameter for ensuring data quality and experimental reproducibility. This guide provides a comprehensive technical overview of the solubility characteristics of 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in DMSO. While specific quantitative data for this compound is not publicly cataloged, this paper will, from a Senior Application Scientist's perspective, dissect the underlying physicochemical principles that govern its solubility. Furthermore, it provides detailed, field-proven experimental protocols for researchers to accurately determine this parameter in their own laboratories. The narrative emphasizes the causality behind experimental design, ensuring a robust and reproducible approach to solubility assessment.

Introduction: The Compound and the Solvent

1.1. The Target Molecule: 5-tert-butyl-2-chlorothiophene-3-carboxylic acid

The molecule at the center of our discussion, 5-tert-butyl-2-chlorothiophene-3-carboxylic acid, is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom.[1][2] They are considered "privileged scaffolds" in medicinal chemistry due to their versatile chemical reactivity and presence in numerous biologically active compounds.[1] The specific substitutions on this core—a bulky, lipophilic tert-butyl group, an electronegative chlorine atom, and a polar, acidic carboxylic acid group—create a molecule with distinct physicochemical characteristics that directly influence its behavior in various solvents.

1.2. The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4] This broad solvency, combined with its miscibility with water and cell culture media, has established DMSO as the gold-standard solvent in drug discovery for preparing concentrated stock solutions.[3][5] Its high boiling point (189 °C) also minimizes evaporation, ensuring concentration accuracy during experimentation.[3] Understanding a compound's solubility limit in DMSO is paramount for designing screening assays, interpreting biological data, and avoiding compound precipitation, which can lead to erroneous results.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in DMSO, a favorable interaction is strongly anticipated based on molecular structure.

2.1. Key Molecular Interactions

The primary interaction driving solubility is the formation of a strong hydrogen bond between the acidic proton of the carboxylic acid group (-COOH) on the thiophene derivative and the highly polar sulfoxide oxygen atom (S=O) of DMSO.[6][7] The oxygen atom in DMSO is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors like carboxylic acids.[7]

Beyond this primary interaction, other forces contribute:

-

Dipole-Dipole Interactions: The polar C-Cl bond and the overall molecular dipole of the thiophene derivative will interact with the strong dipole of the DMSO molecule.

-

Van der Waals Forces: The nonpolar regions of the compound, specifically the aromatic thiophene ring and the large tert-butyl group, will engage in weaker London dispersion forces with the methyl groups of DMSO.

DMSO's ability to effectively solvate both the polar carboxylic acid head and the nonpolar thiophene tail of the molecule makes it an excellent solvent choice.

Caption: Predicted intermolecular forces governing solubility.

2.2. The Role of Crystal Lattice Energy

For a solid to dissolve, the energy released from solute-solvent interactions must overcome two primary energy barriers: the energy required to break solvent-solvent interactions and, more significantly, the crystal lattice energy of the solute. Compounds with high melting points often have high crystal lattice energies, making them more difficult to dissolve. 5-Chlorothiophene-2-carboxylic acid, a related compound, has a melting point of 154-158 °C, suggesting significant intermolecular forces in its solid state that must be overcome by the solvent.[8] While the tert-butyl group on our target molecule may disrupt crystal packing and potentially lower the melting point, this crystal energy remains a critical and often overlooked factor in solubility.

2.3. In Silico & Predictive Models

In the absence of experimental data, computational approaches can provide valuable estimates. Machine-learning models trained on large datasets of known soluble and insoluble compounds can predict the likelihood of a novel compound dissolving in DMSO based on calculated molecular descriptors.[9] These models assess factors like lipophilicity (logP), molecular weight, and the presence of specific functional groups to classify compounds, offering a crucial first pass for researchers handling large chemical libraries.[9]

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is required. The choice of method depends on the research stage and the required accuracy. The "gold standard" is the thermodynamic shake-flask method, while kinetic methods are often employed in early discovery for higher throughput.

3.1. Method 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility, representing the true maximum concentration of a compound that can be dissolved in a solvent under specific conditions. It is the most accurate and reliable method.[10]

Experimental Protocol:

-

Preparation: Add an excess amount of solid 5-tert-butyl-2-chlorothiophene-3-carboxylic acid to a known volume of DMSO in a sealed, chemically inert vial (e.g., glass). The excess solid is critical to ensure that saturation is reached.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator.

-

Causality: Continuous agitation is necessary to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process. Temperature control is crucial as solubility is temperature-dependent.

-

-

Equilibrium Confirmation: Allow the suspension to agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Self-Validation: To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

-

Causality: Failure to completely remove all particulate matter is a common source of error, leading to an overestimation of solubility.

-

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of this aliquot with DMSO to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.

-

Calculation: Back-calculate the original concentration of the saturated solution, factoring in the dilution steps. This value is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Method 2: Kinetic Solubility Determination

Kinetic solubility is often more relevant for in vitro biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous buffer. This method measures the concentration at which a compound precipitates out of a solution under specific conditions and is typically faster than thermodynamic methods.[10]

Experimental Protocol (Turbidimetric Method):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer relevant to the biological assay (e.g., Phosphate-Buffered Saline, PBS).

-

Titration: Using a liquid handler, add small, incremental volumes of the DMSO stock solution to the buffer in the wells, creating a concentration gradient across the plate.

-

Causality: This titration simulates the dilution process that occurs when a compound is added to an assay, allowing for the identification of the precipitation point.

-

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements. The concentration at which a significant increase in turbidity is detected corresponds to the kinetic solubility limit.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. reachever.com [reachever.com]

- 6. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Abstract

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and advanced materials. Its substituted thiophene scaffold is a common motif in pharmacologically active molecules. This application note presents a robust and regioselective two-step synthetic route starting from commercially available thiophene-3-carboxylic acid. The methodology leverages the principles of electrophilic aromatic substitution, capitalizing on the directing effects of substituents on the thiophene ring to control the reaction's regiochemistry. The first step involves a Friedel-Crafts tert-butylation at the C5 position, followed by a selective chlorination at the C2 position. This guide provides a detailed theoretical background, step-by-step experimental protocols, and critical process parameters for researchers in organic synthesis, medicinal chemistry, and materials science.

Scientific Rationale and Synthetic Strategy

The synthesis of polysubstituted thiophenes often presents challenges related to regioselectivity. The strategy detailed herein was designed to overcome these challenges by introducing the substituents in a specific order that leverages their inherent electronic and steric properties.

Choice of Starting Material

Thiophene-3-carboxylic acid is selected as the starting material due to its commercial availability and the electronic nature of the carboxylic acid group.[1] The carboxyl group is an electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitution. On the five-membered thiophene ring, this deactivating effect is most pronounced at the adjacent C2 and C4 positions, leaving the C5 position as the most favorable site for the initial electrophilic attack.

Step 1: Regioselective Friedel-Crafts Tert-butylation

The introduction of the tert-butyl group is achieved via a Friedel-Crafts alkylation reaction. The tert-butyl cation ( (CH₃)₃C⁺ ), a bulky electrophile, is generated in situ. Due to the directing effect of the C3-carboxylic acid, the electrophile is preferentially directed to the C5 position, which is sterically accessible and the least deactivated position on the ring. This step yields the intermediate, 5-(tert-butyl)thiophene-3-carboxylic acid.

Step 2: Ortho-Chlorination

In the second step, the intermediate is subjected to electrophilic chlorination. The thiophene ring now possesses two directing groups:

-

Tert-butyl group (at C5): An electron-donating, activating group that directs incoming electrophiles to the ortho position (C4) and para position (C2, relative to the sulfur atom).

-

Carboxylic acid group (at C3): An electron-withdrawing, deactivating group that directs to the meta position (C5).

The powerful activating and ortho-directing effect of the tert-butyl group at C5 strongly favors the substitution at the C2 position. The C4 position is sterically hindered by the adjacent bulky tert-butyl group. Therefore, a mild chlorinating agent like N-Chlorosuccinimide (NCS) can be used to selectively install a chlorine atom at the C2 position, affording the final product with high regioselectivity.[2]

Visualized Synthetic Scheme & Workflow

The following diagrams illustrate the overall reaction pathway and the experimental workflow.

Caption: Overall two-step synthesis of the target compound.

Caption: Step-by-step experimental and analytical workflow.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 5-(tert-butyl)thiophene-3-carboxylic acid

-

Materials:

-

Thiophene-3-carboxylic acid (1.0 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

-

Tert-butyl chloride (t-BuCl) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Ice

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The mixture may become thick.

-

Add tert-butyl chloride (1.5 eq) dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask back to 0 °C and slowly quench the reaction by pouring it over a mixture of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the product as a white solid.

-

Protocol 2: Synthesis of 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid

-

Materials:

-

5-(tert-butyl)thiophene-3-carboxylic acid (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Glacial acetic acid

-

Deionized water

-

Ice

-

-

Equipment:

-

Erlenmeyer flask with a magnetic stir bar

-

Buchner funnel and filter flask

-

-

Procedure:

-

In a flask, dissolve 5-(tert-butyl)thiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add N-Chlorosuccinimide (1.1 eq) in small portions over 20 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours. Protect the reaction from light by covering the flask with aluminum foil.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice-water. A precipitate should form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and succinimide.

-

Dry the product under vacuum to afford 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.

-

Quantitative Data Summary

The following table provides an example of the quantities required for this synthesis. Researchers should scale the reaction as needed.

| Parameter | Step 1: Tert-butylation | Step 2: Chlorination |

| Starting Material | Thiophene-3-carboxylic acid | 5-(tert-butyl)thiophene-3-carboxylic acid |

| Mass / Moles (Example) | 5.00 g / 39.0 mmol | 5.00 g / 27.1 mmol |

| Primary Reagent | Tert-butyl chloride / AlCl₃ | N-Chlorosuccinimide (NCS) |

| Mass / Moles (Example) | 5.42 g / 58.5 mmol (1.5 eq) | 3.98 g / 29.8 mmol (1.1 eq) |

| 6.24 g / 46.8 mmol (1.2 eq) | ||

| Solvent | Anhydrous DCM | Glacial Acetic Acid |

| Volume (Example) | 100 mL | 50 mL |

| Typical Yield | 70-80% | 85-95% |

Conclusion

This application note details an efficient and regioselective two-step synthesis for 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid. The methodology is founded on well-established principles of electrophilic aromatic substitution, providing a reliable route for accessing this valuable synthetic intermediate. The protocols are scalable and utilize readily available reagents, making this approach suitable for both academic research and industrial drug development applications.

References

-

ResearchGate. (2015). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available at: [Link]

-

Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

Sources

Application Notes and Protocols: Amide Coupling Conditions for 2-Chlorothiophene-3-Carboxylic Acids

Introduction: The Significance of 2-Chlorothiophene-3-Carboxamides in Drug Discovery

The 2-chlorothiophene-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence in a wide array of biologically active molecules, ranging from kinase inhibitors to anti-inflammatory agents, underscores its importance to drug development professionals. The unique electronic properties and conformational rigidity imparted by the thiophene ring, coupled with the synthetic versatility of the chloro- and carboxamide- functionalities, make it an attractive building block for creating novel therapeutics. However, the successful synthesis of these target molecules is critically dependent on the judicious selection of amide coupling conditions. This application note provides a detailed guide for researchers, offering insights into the challenges, a comparative analysis of various coupling methodologies, and robust, step-by-step protocols to facilitate the efficient synthesis of 2-chlorothiophene-3-carboxamides.

The Challenge: Understanding the Reactivity of 2-Chlorothiophene-3-Carboxylic Acid

The primary challenge in the amide coupling of 2-chlorothiophene-3-carboxylic acid stems from its electronic nature. The electron-withdrawing effect of the chlorine atom at the 2-position, combined with the inherent electron-deficient character of the thiophene ring, deactivates the carboxylic acid. This reduced nucleophilicity of the carboxylate group makes it less reactive towards the formation of the key activated intermediate required for amide bond formation. Consequently, standard amide coupling conditions that are effective for simple aliphatic or electron-rich aromatic carboxylic acids may result in sluggish reactions, low yields, and the formation of undesirable byproducts. Therefore, a careful selection of coupling reagents and optimized reaction conditions is paramount to overcome this hurdle.

Comparative Analysis of Amide Coupling Methodologies

A variety of coupling reagents are available to facilitate the formation of amide bonds. The choice of reagent is often dictated by the specific substrates, desired reaction conditions, and cost considerations. Here, we present a comparative overview of commonly employed coupling reagents for the amidation of 2-chlorothiophene-3-carboxylic acid.

| Coupling Reagent System | Activating Agent | Additive | Base | Typical Solvent(s) | Key Advantages | Potential Drawbacks |

| Carbodiimide-Based | EDC or DCC | HOBt, HOAt | DIPEA, Et3N, DMAP (cat.) | DMF, DCM, CH3CN | Cost-effective, readily available. | Lower reactivity for electron-deficient acids, potential for racemization and N-acylurea formation.[1] |

| Uronium/Aminium-Based | HATU, HBTU, HCTU, COMU | None required (contains HOBt/HOAt analogue) | DIPEA, Et3N | DMF, NMP | High reactivity, fast reaction times, low racemization.[2] | Higher cost, potential for guanidinylation of the amine.[2] |

| Phosphonium-Based | PyBOP, PyAOP | None required | DIPEA, Et3N | DMF, DCM | High reactivity, suitable for sterically hindered substrates, no guanidinylation side reaction. | Higher cost, generation of phosphine oxide byproducts. |

| Acyl Halide Formation | SOCl2, (COCl)2 | None | Pyridine, Et3N | Toluene, DCM | Highly reactive intermediate, cost-effective for large scale. | Harsh conditions, may not be suitable for sensitive substrates, requires an extra synthetic step.[3][4] |

Expert Insight: For the challenging coupling of 2-chlorothiophene-3-carboxylic acid, uronium/aminium-based reagents such as HATU are often the first choice due to their high reactivity. However, a well-optimized carbodiimide-based protocol, particularly with the inclusion of DMAP as a catalyst, can also provide excellent results and may be more cost-effective.[1] The acyl chloride route is a robust alternative, especially for large-scale synthesis where cost is a primary driver.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of amide coupling reactions with 2-chlorothiophene-3-carboxylic acid. Researchers should note that the optimal conditions may vary depending on the specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad substrate scope.

Workflow Diagram:

Sources

Application Notes and Protocols for the Synthesis of 2-Chlorothiophene-3-carbonyl Chloride

Abstract

This comprehensive technical guide provides detailed methodologies for the preparation of 2-chlorothiophene-3-carbonyl chloride, a critical building block in pharmaceutical and materials science research. We delve into the prevalent and effective methods utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), offering a comparative analysis to guide reagent selection. The document explains the underlying chemical mechanisms, provides step-by-step, field-proven protocols, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of acyl chlorides from heteroaromatic carboxylic acids.

Introduction: The Significance of 2-Chlorothiophene-3-carbonyl Chloride

2-Chlorothiophene-3-carbonyl chloride is a highly valuable synthetic intermediate. Its bifunctional nature, featuring a reactive acid chloride group and a substituted thiophene ring, makes it a versatile precursor in organic synthesis. Notably, it is a key component in the synthesis of several active pharmaceutical ingredients (APIs). For instance, substituted thiophene-2-carbonyl chlorides are crucial for producing anticoagulants like Rivaroxaban, highlighting the industrial and medicinal relevance of this class of compounds[1]. The efficient and high-yield synthesis of this intermediate is therefore a critical step in many multi-step synthetic routes.

The primary challenge in this synthesis is the conversion of the relatively stable carboxylic acid group of 2-chlorothiophene-3-carboxylic acid into a highly reactive acyl chloride. This transformation "activates" the carbonyl group for subsequent nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and ketones. This guide focuses on the two most common and effective chlorinating agents for this purpose: thionyl chloride and oxalyl chloride.

Strategic Selection of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride is a critical decision based on the substrate's sensitivity, desired reaction conditions, and scale. Both reagents effectively convert carboxylic acids to acid chlorides, but they operate via different mechanisms and present distinct advantages.[2][3]

-

Thionyl Chloride (SOCl₂): A powerful and cost-effective reagent. The reaction is typically performed using SOCl₂ as both the reagent and the solvent, often at reflux temperatures. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[4][5]

-

Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent than thionyl chloride.[6][7] Reactions can often be conducted at room temperature or below. It is particularly favored for substrates sensitive to the higher temperatures or harsher conditions of thionyl chloride reactions. The reaction is almost always catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also volatile, facilitating an easy workup.[3][6]

Comparative Overview

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / cat. DMF |

| Reactivity | High | High, but generally milder conditions |

| Typical Conditions | Neat or in solvent (e.g., Toluene), Reflux | Inert solvent (e.g., DCM, THF), 0°C to RT |

| Catalyst | Not typically required, but can be used | N,N-Dimethylformamide (DMF) |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) |

| Workup | Removal of excess reagent by distillation/evaporation | Removal of solvent and excess reagent by evaporation |

| Ideal For | Robust, thermally stable substrates; large-scale synthesis | Acid-sensitive or thermally labile substrates |

Reaction Mechanisms: The Chemistry of Activation

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. Both reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Thionyl Chloride Mechanism

The reaction proceeds in two main stages. First, the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a highly reactive acyl chlorosulfite intermediate. In the second stage, the previously expelled chloride ion acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate then collapses, releasing the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[2][8][9]

Caption: Mechanism for acid chloride formation using thionyl chloride.

Oxalyl Chloride / DMF Mechanism

This reaction is initiated by the formation of the true catalytic species. The catalyst, DMF, first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent (an iminium salt).[10][11] The carboxylic acid then attacks this reactive intermediate. A subsequent nucleophilic attack by chloride on the carbonyl carbon leads to the formation of the desired acid chloride, regenerating the DMF catalyst and releasing gaseous byproducts.[11] This catalytic cycle allows for the use of substoichiometric amounts of DMF.

Caption: Catalytic cycle for acid chloride formation via oxalyl chloride/DMF.

Experimental Protocols

CRITICAL SAFETY NOTE: All operations involving thionyl chloride and oxalyl chloride must be performed in a certified chemical fume hood.[12] These reagents are highly toxic, corrosive, and react violently with water.[13] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat, is mandatory.[13][14] Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents and product.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is suitable for a robust, direct conversion and is easily scalable.

Materials:

-

2-chlorothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as a solvent)

-

Round-bottom flask, reflux condenser with a gas outlet to a trap (e.g., a sodium hydroxide scrubber)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble the reaction apparatus (round-bottom flask and reflux condenser) and ensure it is completely dry. Flush the system with an inert gas.

-

Reagent Charging: To the flask, add 2-chlorothiophene-3-carboxylic acid (1.0 eq).

-

Reaction Initiation: Slowly add thionyl chloride (typically 2.0 to 5.0 eq) to the carboxylic acid at room temperature with stirring. If using a solvent, add anhydrous toluene first, followed by the slow addition of thionyl chloride. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂, or the boiling point of the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation or, more commonly, by rotary evaporation.[15] To protect the vacuum pump from corrosive vapors, a cold trap (liquid nitrogen or dry ice/acetone) and an alkali trap are essential.[15] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[15]

-

Product: The resulting crude 2-chlorothiophene-3-carbonyl chloride is often obtained as an oil or low-melting solid and is typically of sufficient purity for use in subsequent steps without further purification.[15]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder method, ideal for preventing degradation of sensitive functional groups.

Materials:

-

2-chlorothiophene-3-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask, addition funnel, gas outlet to a scrubber

-

Magnetic stirrer and ice bath

Procedure:

-

Setup: Set up a dry, inert-atmosphere reaction apparatus.

-

Reagent Charging: Dissolve or suspend 2-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops from a syringe or ~0.05 eq).

-

Reaction Initiation: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (typically 1.2 to 1.5 eq) dropwise via an addition funnel.[4] Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Workup: Remove the solvent and any excess oxalyl chloride by rotary evaporation under reduced pressure. A cold trap is recommended. The resulting crude acid chloride is usually very clean and can be used directly.[4]

Product Purification and Characterization

While often used crude, purification may be necessary for certain applications.

-

Purification: The most common method for purifying acid chlorides is fractional distillation under high vacuum.[16][17] This is crucial for removing non-volatile impurities. Care must be taken to use a dry apparatus and to avoid overheating, which can cause decomposition.

-

Characterization:

-

NMR Spectroscopy: Obtaining a clean NMR spectrum can be challenging due to the reactivity of the acid chloride. A sample can be prepared in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube that has been oven-dried and flushed with inert gas.

-

IR Spectroscopy: The formation of the acid chloride can be easily confirmed by the appearance of a strong carbonyl (C=O) stretching band in the region of 1750-1815 cm⁻¹, a significant shift from the ~1700 cm⁻¹ band of the parent carboxylic acid.

-

Derivatization for Analysis: For easier analysis by TLC or LC-MS, a small aliquot of the crude reaction mixture can be quenched with a nucleophile like methanol or benzylamine to form the corresponding stable methyl ester or benzylamide, which can be easily characterized.[15]

-

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

ResearchGate. (2024). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Yufeng. (2024, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chlorothiophene. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

-

Reddit. (2024, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

Sources

- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 13. fishersci.com [fishersci.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. reddit.com [reddit.com]

- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 17. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorothiophene Carboxylic Acids

Welcome to the technical support center for the purification of chlorothiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying these compounds effectively.

Introduction: The-Challenge of Purifying Chlorothiophene Carboxylic Acids

Chlorothiophene carboxylic acids are a critical class of building blocks in medicinal chemistry, notably in the synthesis of pharmaceuticals like Rivaroxaban.[1][2] The purity of these intermediates is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. However, their synthesis can often lead to a variety of impurities, including regioisomers, polychlorinated byproducts, and unreacted starting materials, which can complicate purification.[3][4] This guide provides practical, field-tested advice to overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of chlorothiophene carboxylic acids, providing explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Impurities After Recrystallization

Symptom: You've performed a recrystallization, but your final product still shows significant impurities by HPLC or NMR analysis.

Underlying Causes & Solutions:

-

Inappropriate Solvent Choice: The success of recrystallization hinges on selecting a solvent that dissolves the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

-

Solution: Conduct small-scale solubility tests with a range of solvents. For 5-chlorothiophene-2-carboxylic acid, an ethanol/water mixture has been shown to be effective.[2][5] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

-

-

Co-precipitation of Impurities: If an impurity has very similar solubility properties to your target compound, it may co-precipitate.

-

Solution: A second recrystallization with a different solvent system may be necessary. Alternatively, consider a preliminary purification step, such as acid-base extraction, to remove impurities with different functional groups before recrystallization.

-

-

Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.

-

Solution: Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. Slow cooling promotes the formation of larger, purer crystals.[6]

-

Issue 2: Low Yield During Purification

Symptom: You are losing a significant amount of your product during the purification process.

Underlying Causes & Solutions:

-

Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]

-

Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[7] Add the solvent in small portions to the heated crude product until it just dissolves.

-

-

Incomplete Precipitation in Acid-Base Extraction: After basifying the organic layer to extract the carboxylic acid into the aqueous phase, incomplete acidification will lead to the product remaining as its carboxylate salt in the aqueous layer.

-

Solution: When re-precipitating the carboxylic acid from the aqueous layer, ensure the pH is sufficiently acidic. For chlorothiophene carboxylic acids, a pH of 1-2 is typically required.[3][5] Use a pH meter or pH paper to confirm. Adding a slight excess of a strong acid like concentrated HCl is often necessary to ensure complete protonation and precipitation.[8]

-

-

Product Solubility in the Wash Solvent: Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss.

-

Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

-

Issue 3: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.

Underlying Causes & Solutions:

-

High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

-

Solution: Perform a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization.

-

-

Solution is Too Concentrated: If the solution is supersaturated, the product may come out of solution too quickly for an ordered crystal lattice to form.

-

Solution: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the concentration before allowing it to cool slowly.[6]

-

-

Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

-

Solution: Experiment with different solvent systems. A two-solvent system can sometimes be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Reheat to clarify and then cool slowly.

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying chlorothiophene carboxylic acids on a lab scale?

A1: For many scenarios, a combination of acid-base extraction followed by recrystallization is a robust and effective strategy. The acid-base extraction leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.[8][9][10] Subsequent recrystallization from a suitable solvent system, such as an ethanol/water mixture, can then remove any remaining closely related impurities to yield a highly pure product.[2][5]

Q2: How do I choose the right base for an acid-base extraction of a chlorothiophene carboxylic acid?

A2: Both strong bases like sodium hydroxide (NaOH) and weaker bases like sodium bicarbonate (NaHCO₃) can be used to deprotonate the carboxylic acid and extract it into the aqueous phase.[9][11] Sodium bicarbonate is often preferred as it is a weaker base and less likely to cause hydrolysis of other functional groups if present. However, for a complete extraction of less acidic carboxylic acids, a stronger base like NaOH may be necessary.[11]

Q3: My chlorothiophene carboxylic acid is a solid. How can I be sure it's pure?

A3: A sharp melting point is a good indicator of purity.[1] For 5-chlorothiophene-2-carboxylic acid, the melting point is reported to be in the range of 154-158 °C.[1][12] However, the most definitive methods for assessing purity are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][13] HPLC can quantify the purity and detect minor impurities, while NMR can confirm the structure and identify any structural isomers or other impurities.

Q4: Can I use column chromatography to purify chlorothiophene carboxylic acids?

A4: Yes, column chromatography can be used, especially for separating compounds with very similar solubility profiles, such as regioisomers.[6] For acidic compounds like chlorothiophene carboxylic acids, it is often beneficial to add a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and prevent tailing.[14] Reversed-phase chromatography on a C18 column is a common technique for purifying carboxylic acids.[14]

Q5: What are the common impurities I should be aware of when synthesizing 5-chlorothiophene-2-carboxylic acid?

A5: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 2-chlorothiophene), regioisomers (e.g., 3-chlorothiophene-2-carboxylic acid), and polychlorinated byproducts.[3][15] If the synthesis involves organometallic intermediates, you may also have byproducts from side reactions. Understanding the potential impurities from your specific synthesis is key to designing an effective purification strategy.

Experimental Protocols

Protocol 1: Purification of 5-Chlorothiophene-2-Carboxylic Acid by Acid-Base Extraction

-

Dissolution: Dissolve the crude 5-chlorothiophene-2-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

-

Separation: Allow the layers to separate. The deprotonated sodium 5-chlorothiophene-2-carboxylate will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

-

Back-Extraction (Optional): To ensure complete recovery, you can wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 1 and 2.[3][5] A white precipitate of the purified 5-chlorothiophene-2-carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification of 5-Chlorothiophene-2-Carboxylic Acid by Recrystallization

-

Solvent Selection: An ethanol/water mixture is a good starting point.[2][5]

-

Dissolution: Place the crude 5-chlorothiophene-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves.

-

Addition of Anti-Solvent: While the solution is hot, slowly add hot water dropwise until the solution just begins to turn cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[5]

-

Drying: Dry the purified crystals under vacuum.

Visualizations

Caption: Decision workflow for selecting a purification method.

References

- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google P

- 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 - ChemicalBook. (URL: )

- Acid-Base Extraction. (URL: )

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: )

- 5-Chlorothiophene-2-carboxylic acid synthesis - ChemicalBook. (URL: )

- CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google P

- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P

- WO 2013/164833 Al - Googleapis.com. (URL: )

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

- Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (URL: )

-

RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (URL: [Link])

-

Acid-Base Extraction Tutorial - YouTube. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (URL: [Link])

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

-

Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (URL: [Link])

-

5-chlorothiophene-2-carboxylic acid - Prasanna Bio Molecules Pvt. Ltd. (URL: [Link])

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 13. file.leyan.com [file.leyan.com]

- 14. teledyneisco.com [teledyneisco.com]

- 15. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

Technical Support Center: Solving Solubility Issues with Lipophilic Thiophene Intermediates

Introduction

Lipophilic thiophene intermediates are foundational building blocks in modern drug discovery and materials science.[1][2][3] Their unique electronic and structural profiles are instrumental in designing novel therapeutic agents and advanced organic materials.[1][4] However, the very properties that make them attractive—namely their aromaticity and lipophilicity—present a significant and often frustrating experimental hurdle: poor solubility. The thiophene ring system is inherently nonpolar and does not readily engage in hydrogen bonding, leading to low solubility in aqueous or polar organic solvents.[5][6][7]

This guide is designed to serve as a dedicated resource for researchers, chemists, and drug development professionals encountering these challenges. Here, we provide practical, field-tested troubleshooting strategies and in-depth protocols to systematically address and overcome solubility issues, ensuring your research can proceed without unnecessary delays.

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene intermediate crashing out of my reaction mixture?

A1: Unexpected precipitation is often due to a few common factors. First, verify the purity of your solvents and reagents, as trace amounts of water can alter solvent polarity.[5] Second, check your reaction temperature; a sudden drop can cause a dissolved compound to exceed its saturation point and precipitate.[5] Finally, ensure your concentration calculations are correct to avoid creating a supersaturated solution.[5]

Q2: I have a highly lipophilic thiophene derivative. What is the best starting point for solvent selection?

A2: Start with nonpolar or moderately polar aprotic solvents. Thiophene and its derivatives are typically soluble in solvents like toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and chloroform.[7][8] If your reaction requires a more polar medium, consider a co-solvent system, such as a mixture of THF and a small amount of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Increasing the temperature often increases the solubility of solid organic compounds.[9][10] This is a common and effective technique. However, proceed with caution. Ensure your intermediate is thermally stable at the desired temperature to avoid degradation. It's also possible for the compound to precipitate out again upon cooling, which may be undesirable for a reaction but useful for crystallization.[11]

Q4: My compound has a carboxylic acid group. How can I use this to my advantage?

A4: The presence of an ionizable group like a carboxylic acid or an amine is a significant advantage. Converting the compound to a salt is one of the most effective methods to dramatically increase aqueous solubility.[12] By treating your acidic intermediate with a suitable base (e.g., sodium hydroxide, potassium carbonate), you can form a salt that is often much more soluble in polar or aqueous media.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

-

Kinetic solubility measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous buffer. It's a high-throughput measurement often used in early drug discovery.[13][14][15]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in its most stable solid form in a solvent.[11][16] This measurement requires longer incubation times to ensure equilibrium is reached.[13]

For initial screening and troubleshooting, kinetic solubility is often sufficient. For formulation and late-stage development, thermodynamic solubility is the gold standard.[15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent & Co-Solvent Screening

When faced with a poorly soluble intermediate, a systematic screening of solvents is the most logical first step. This protocol outlines a small-scale method to efficiently test a range of solvents and co-solvent systems.

The Principle of "Like Dissolves Like" The core principle guiding solvent selection is that solutes dissolve best in solvents with similar molecular properties.[17] Lipophilic thiophenes, being largely nonpolar, will dissolve best in nonpolar solvents. Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent mixture more hospitable to the solute.[18][19]

Workflow for Solvent Selection

Here is a visual decision tree to guide your solvent selection process.

Caption: Decision tree for systematic solvent screening.

Experimental Protocol: Small-Scale Solubility Screen

-

Preparation: Aliquot approximately 1-2 mg of your solid thiophene intermediate into several small glass vials (e.g., 1-dram vials).

-

Solvent Addition: To each vial, add a different test solvent. Start with a small volume, for example, 100 µL.

-

Initial Observation: Vortex each vial for 30 seconds. Observe if the solid dissolves completely.

-

Incremental Addition: If the solid remains, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Record the approximate concentration at which the compound dissolves.

-

Test Co-Solvents: For promising primary solvents that don't achieve full dissolution, prepare mixtures. For example, test a 9:1, 4:1, and 1:1 mixture of Toluene:DMF.

-

Introduce Energy: If solubility is still limited, gently warm the most promising solvent systems (e.g., to 40-50°C) or place them in an ultrasonic bath for 5-10 minutes. Observe any changes.[17]

-

Documentation: Record your observations in a structured table.

Data Presentation: Solvent Screening Results

| Solvent/System | Polarity Index | Dissolution at RT? (Approx. mg/mL) | Dissolution with Heat (50°C)? | Notes |

| Hexane | 0.1 | < 1 mg/mL | < 1 mg/mL | Insoluble |

| Toluene | 2.4 | ~5 mg/mL | > 20 mg/mL | Good choice for reactions |

| DCM | 3.1 | ~10 mg/mL | > 20 mg/mL | Volatile, good for workup |

| THF | 4.0 | ~15 mg/mL | > 20 mg/mL | Excellent general-purpose |

| Acetone | 5.1 | ~2 mg/mL | ~5 mg/mL | Moderate solubility |

| Toluene/DMF (9:1) | N/A | > 20 mg/mL | N/A | Co-solvent highly effective |

Guide 2: Leveraging Chemical Modification & Formulation

When solvent-based approaches are insufficient, modifying the compound's structure or formulation can provide a robust solution.

1. Structural Modification

For intermediates with appropriate functional handles, simple chemical changes can drastically improve solubility.

-